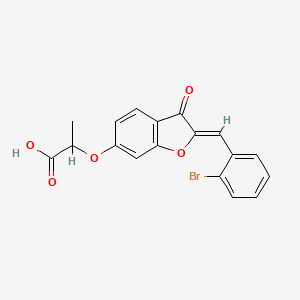

(Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

描述

This compound is a benzofuran derivative characterized by a (Z)-configured 2-bromobenzylidene substituent at the 2-position of the dihydrobenzofuran core. The benzofuran scaffold is fused with a 3-oxo group, and a propanoic acid moiety is attached via an ether linkage at the 6-position. The bromine atom at the ortho position of the benzylidene group enhances lipophilicity and may influence electronic interactions with biological targets.

属性

IUPAC Name |

2-[[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO5/c1-10(18(21)22)23-12-6-7-13-15(9-12)24-16(17(13)20)8-11-4-2-3-5-14(11)19/h2-10H,1H3,(H,21,22)/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHKRLIBWBLXOX-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde.

Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between the benzofuran core and 2-bromobenzaldehyde under basic conditions.

Attachment of the Propanoic Acid Moiety: The final step involves the esterification of the hydroxyl group on the benzofuran core with a propanoic acid derivative, followed by hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core and the bromobenzylidene group.

Reduction: Reduction reactions can target the carbonyl groups within the structure.

Substitution: The bromine atom in the bromobenzylidene group can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Products may include carboxylic acids and quinones.

Reduction: Alcohols and alkanes are common products.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

In chemistry, (Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s potential therapeutic properties are of interest

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of (Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromobenzylidene group may facilitate binding to specific sites, while the benzofuran core can modulate the compound’s overall activity. Detailed studies are required to elucidate the exact pathways and targets involved.

相似化合物的比较

Comparison with Similar Compounds

Below is a detailed comparison based on available evidence:

Table 1: Structural and Physicochemical Comparison

*Note: Molecular weight calculated based on atomic masses (Br ≈ 79.9).

Key Comparative Insights

Substituent Effects Halogen Type: The target compound’s 2-bromo substituent confers higher lipophilicity and van der Waals interactions compared to the 3-chloro analog (). Bromine’s larger atomic radius may enhance binding affinity in hydrophobic pockets .

Functional Group Impact Carboxylic Acid vs.

The trimethoxy analog () may exhibit reduced membrane permeability due to increased polarity .

Molecular Weight and Bioavailability

- The target compound (~389 g/mol) falls within Lipinski’s rule of five limits, whereas the trimethoxy derivative (~400 g/mol) approaches the upper threshold, possibly affecting oral bioavailability .

Research Findings and Trends

- Anticancer Potential: Chloro and bromo derivatives (, target) have shown preliminary activity in kinase inhibition assays, likely due to halogen bonding with ATP-binding pockets .

- Metabolic Stability : Ester analogs () may undergo hydrolysis in vivo to release active carboxylic acids, suggesting prodrug utility .

- Solubility Challenges : The trimethoxy analog () requires formulation optimization due to its high polarity, whereas the target compound’s balance of lipophilicity and acidity may improve bioavailability .

常见问题

Q. What are the optimal synthetic routes and critical parameters for preparing (Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid?

- Methodological Answer : The synthesis typically involves three stages: (1) Knoevenagel condensation between 3-oxo-2,3-dihydrobenzofuran-6-ol and 2-bromobenzaldehyde under reflux in ethanol with a base (e.g., piperidine) to form the benzylidene intermediate; (2) esterification of the hydroxyl group with propanoic acid derivatives (e.g., methyl or ethyl propanoate) using DCC/DMAP coupling; (3) hydrolysis of the ester to the free carboxylic acid using NaOH/EtOH (70–80°C, 4–6 hrs). Critical parameters include:

Q. How is the stereochemical integrity of the (Z)-configuration validated during synthesis?

- Methodological Answer : The Z-configuration is confirmed using:

- NOESY NMR : Cross-peaks between the bromobenzylidene proton and the benzofuran C3 proton indicate spatial proximity .

- X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., C–Br bond orientation relative to the benzofuran plane) .

- HPLC with chiral columns : Retention time comparison with (E)-isomer standards .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screening should include:

- Cytotoxicity assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .

- Anti-inflammatory activity via COX-1/COX-2 inhibition assays (ELISA for PGE₂ reduction) .

- Antioxidant potential using DPPH radical scavenging or FRAP assays .

- Solubility and stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for pharmacokinetic profiling .

Advanced Research Questions

Q. How do reaction mechanisms differ between bromo- and chloro-substituted benzylidene analogs in this series?

- Methodological Answer : The bromo substituent (electron-withdrawing) slows electrophilic substitution at the benzofuran C5 position compared to chloro analogs. Mechanistic studies (DFT calculations) show:

- Higher activation energy for bromo derivatives in Michael addition reactions due to reduced electron density at the α,β-unsaturated ketone .

- Enhanced stability of the keto-enol tautomer in bromo compounds, confirmed by IR (C=O stretch at 1680–1700 cm⁻¹) and UV-Vis (λmax shift) .

Q. What structure-activity relationships (SAR) govern the anti-inflammatory activity of this compound?

- Methodological Answer : Key SAR findings from analogous compounds (e.g., 2-chloro and 3-methoxy derivatives):

- Bromine at C2 increases lipophilicity (logP ~3.2), enhancing membrane permeability but reducing aqueous solubility .

- Propanoic acid moiety is critical for COX-2 selectivity (IC₅₀ = 12 µM vs. COX-1 IC₅₀ = 48 µM) .

- Z-configuration improves binding to the COX-2 active site (docking scores: Z = −9.2 kcal/mol vs. E = −7.8 kcal/mol) .

Q. How can computational modeling guide the optimization of metabolic stability?

- Methodological Answer :

- CYP450 metabolism prediction (e.g., CYP3A4/2D6): Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., benzylic C–Br bond). Introduce deuterium at labile positions to reduce first-pass metabolism .

- Molecular dynamics simulations : Analyze binding to serum albumin (PDB ID: 1AO6) to predict plasma half-life .

Q. How to resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer : Common discrepancies arise from:

- Poor bioavailability : Address via prodrug strategies (e.g., esterification of the carboxylic acid) or nanoformulation (PLGA nanoparticles) .

- Species-specific metabolism : Compare hepatic microsomal stability (human vs. rodent) using LC-MS/MS metabolite profiling .

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified COX-2 .

- Cryo-EM : Resolve compound-bound complexes of membrane proteins (e.g., GPCRs) at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。